molecular formula C18H20O2 B14495514 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione CAS No. 63227-26-9

2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14495514
CAS No.: 63227-26-9
M. Wt: 268.3 g/mol
InChI Key: TTXUOLNKYFRKTA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with four cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of cyclohexadiene with a cyclopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diene structure to a more saturated form.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of cyclopropyl groups introduces significant strain and reactivity, making the compound a versatile intermediate in various chemical reactions. The cyclohexadiene ring can participate in electron transfer processes, facilitating reactions such as oxidation and reduction.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-diimine: This compound has methyl groups instead of cyclopropyl groups, leading to different reactivity and applications.

    2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The presence of fluorine atoms imparts unique electronic properties compared to cyclopropyl groups.

    2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: Amino groups provide different functional capabilities and reactivity.

Uniqueness

2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and reactivity. This makes it a valuable compound for the synthesis of novel materials and complex molecules.

Properties

CAS No.

63227-26-9

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,3,5,6-tetracyclopropylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H20O2/c19-17-13(9-1-2-9)14(10-3-4-10)18(20)16(12-7-8-12)15(17)11-5-6-11/h9-12H,1-8H2

InChI Key

TTXUOLNKYFRKTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=O)C(=C(C2=O)C3CC3)C4CC4)C5CC5

Origin of Product

United States

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